molecular formula C13H21NO4S B2851329 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide CAS No. 1798514-93-8

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide

Cat. No.: B2851329
CAS No.: 1798514-93-8
M. Wt: 287.37
InChI Key: CPDMVVIOYQEMSI-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a propane-1-sulfonamide backbone substituted with a 2-methoxy-2-(2-methoxyphenyl)ethyl group. Sulfonamides are renowned for their broad biological activity, including antimicrobial, antiviral, and receptor-targeting applications . The compound’s structure features two methoxy groups on the phenyl ring and a sulfonamide linkage, which are critical for its physicochemical properties and interactions with biological targets.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-4-9-19(15,16)14-10-13(18-3)11-7-5-6-8-12(11)17-2/h5-8,13-14H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDMVVIOYQEMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC(C1=CC=CC=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenethylamine with propane-1-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

Chemical Structure and Synthesis

The compound N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide belongs to a class of sulfonamides that are characterized by their diverse biological activities. The synthesis typically involves the reaction of appropriate sulfonyl chlorides with amines, followed by various purification steps to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in a screening conducted by the National Cancer Institute (NCI), derivatives of this compound were evaluated for their ability to inhibit cell growth across a panel of 60 cancer cell lines. The results indicated significant growth inhibition, with some derivatives demonstrating IC50 values in the low micromolar range .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4dBreast Cancer1.06Pim-1 Kinase Inhibition
4jLung Cancer0.34Serine/Threonine Kinase Inhibition

Clinical Trials

A notable case study involves the evaluation of a derivative of this compound in clinical trials for myelodysplastic syndromes (MDS). The compound demonstrated a favorable safety profile and significant tumor inhibitory activity in preclinical models, leading to its advancement into Phase III clinical trials .

Synergistic Effects with Other Agents

Research has also explored the synergistic effects of this compound when combined with other therapeutic agents. For instance, combinations with established chemotherapeutics have shown enhanced efficacy against resistant cancer cell lines, suggesting that this compound could be a valuable addition to combination therapy regimens .

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide (Compound 2, )
  • Structural Features : Incorporates a pentylbenzenesulfonamide group and a pyridinyl-imidazole core. The 4-methoxyphenyl substituent is retained.
  • Key Differences: The extended alkyl chain (pentyl vs. The pyridinyl-imidazole moiety introduces aromatic stacking capabilities absent in the target compound.
  • Biological Relevance : Demonstrated similar biological effects to the target compound despite structural divergence, suggesting the methoxyphenyl group is a critical pharmacophore for activity .
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide ()
  • Structural Features : Substituted with an ethyl group on the sulfonamide nitrogen and a benzenesulfonamide backbone.
  • Key Differences : Lack of the propane-1-sulfonamide chain reduces steric bulk. The single methoxyphenyl group may alter electronic distribution, affecting receptor binding.
  • Crystallographic Data : The ethyl group induces a planar conformation in the sulfonamide moiety, contrasting with the folded geometry of bulkier derivatives .
trans-N-{2-[4-(2-Methoxyphenyl) piperazinyl] ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane) carboxamide ()
  • Structural Features : Contains a piperazinyl group and a tosyloxymethylcyclohexane moiety.
  • Application: Used as a precursor for 5-HT1A receptor imaging agents, highlighting the adaptability of methoxyphenyl-sulfonamide hybrids in diagnostic tools.
  • Synthesis : Modified coupling strategies (e.g., nucleophilic substitution) enable tailored functionalization for specific targeting .

Physicochemical Properties

Property Target Compound Compound 2 () N-Ethyl Derivative ()
Molecular Weight ~325 g/mol (estimated) ~480 g/mol ~305 g/mol
Lipophilicity (LogP) Moderate (methoxy groups counterbalance sulfonamide polarity) High (pentyl chain dominates) Low (smaller alkyl group)
Crystal Packing Likely folded conformation Planar imidazole-pyridine core Planar sulfonamide geometry
Bioactivity Receptor binding (hypothesized) Confirmed bioactivity Antimicrobial potential

Biological Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide, with the CAS number 1798514-93-8, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉NO₄S
  • Molecular Weight : 287.38 g/mol
  • Structure : The compound features a sulfonamide functional group, which is critical for its biological activity.

Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby disrupting folate synthesis essential for bacterial growth and replication . This mechanism underlies their antibacterial properties.

Antibacterial Properties

Research indicates that sulfonamides exhibit a broad spectrum of antibacterial activity. This compound has been evaluated alongside other sulfonamides for its effectiveness against various bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
This compoundEscherichia coli8 µg/mL

These findings suggest that this compound may be effective in treating infections caused by these bacteria .

Antiproliferative Activity

In addition to antibacterial effects, sulfonamides have shown potential antiproliferative activity against cancer cell lines. A study indicated that modifications in the chemical structure of sulfonamides can enhance their cytotoxic effects on cancer cells. For instance, compounds with increased lipophilicity demonstrated better membrane permeability and higher antiproliferative activity against breast cancer cell lines (MDA-MB-231) .

Case Studies and Research Findings

Several studies have explored the biological activities of related sulfonamide compounds, providing insights into the structure-activity relationship (SAR) that may apply to this compound:

  • Antifungal Activity : Some derivatives have shown moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values suggesting potential therapeutic applications in fungal infections .
  • Diuretic Effects : Sulfonamides are also noted for their diuretic properties, which could be beneficial in managing conditions such as hypertension and edema. The diuretic activity is often correlated with the presence of specific substituents on the aromatic rings .
  • Toxicity and Side Effects : While exploring therapeutic potentials, it is crucial to acknowledge that sulfonamides can cause adverse reactions, including allergic responses and gastrointestinal disturbances. The incidence of such reactions is similar to that observed with penicillin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the methoxyphenyl ethylamine core. A common approach includes:

Alkylation : Reacting 2-methoxyphenylacetaldehyde with propane-1-sulfonamide under reductive amination conditions (e.g., NaBH3_3CN in methanol, 0–5°C, 12–24 hours) .

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection (e.g., HCl/dioxane) .

  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane for sulfonamide coupling). Yield improvements (>70%) require inert atmospheres (N2_2) and stoichiometric control of sulfonyl chloride .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, CDCl3_3) to identify methoxy protons (δ 3.7–3.9 ppm) and sulfonamide NH (δ 5.1–5.3 ppm). 13^{13}C NMR confirms the sulfonyl group (δ 45–50 ppm) .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 342.1) .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtained (e.g., using slow evaporation in ethanol) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chloroform. Insoluble in water (logP ~2.8) .
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in anhydrous DMSO to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to simulate interactions with target receptors (e.g., 5-HT1A_{1A} receptors). The methoxyphenyl group shows strong π-π stacking with Phe361 .

QSAR Analysis : Correlate substituent effects (e.g., electron-donating groups at the phenyl ring) with binding affinity (pIC50_{50}) using MLR or PLS regression .

  • Experimental Validation : Synthesize top-scoring derivatives and test in vitro (e.g., radioligand displacement assays) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier permeability (e.g., PAMPA assay). Poor oral bioavailability may explain in vivo discrepancies .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., demethylated derivatives) that contribute to unexpected activity .
  • Dose-Response Refinement : Adjust dosing regimens in animal models (e.g., intraperitoneal vs. oral administration) to match effective concentrations observed in vitro .

Q. How can researchers evaluate the compound’s potential as an NLRP3 inflammasome inhibitor?

  • Methodological Answer :

In Vitro Assays : Measure IL-1β release in LPS/ATP-primed macrophages (e.g., J774A.1 cells). IC50_{50} values <10 μM suggest efficacy .

Mechanistic Studies : Co-immunoprecipitation (Co-IP) to confirm disruption of NLRP3-ASC interactions .

In Vivo Validation : Test in EAE (experimental autoimmune encephalomyelitis) mice. Monitor disease progression and Th17 cell inhibition via flow cytometry .

Q. What chromatographic methods ensure purity for pharmacological studies?

  • Methodological Answer :

  • HPLC : Use a C18 column (5 μm, 4.6 × 250 mm) with gradient elution (ACN:H2_2O + 0.1% TFA). Retention time ~12.3 min; purity >95% by UV detection (λ = 254 nm) .
  • Impurity Profiling : Identify byproducts (e.g., des-methyl analogues) using LC-MS and set acceptance thresholds (<0.1% for any single impurity) .

Data Contradictions and Resolution

  • Example : Discrepancies in receptor binding affinity (e.g., 5-HT1A_{1A} vs. 5-HT7_7) may arise from assay conditions (e.g., cell line variability). Address via standardized protocols (e.g., CHO-K1 cells expressing human receptors) and orthogonal assays (e.g., cAMP inhibition) .

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